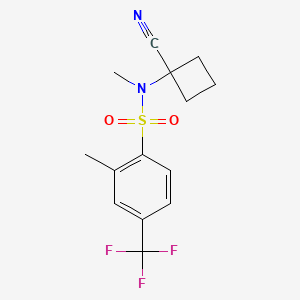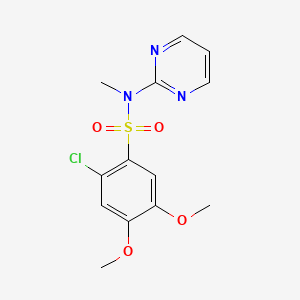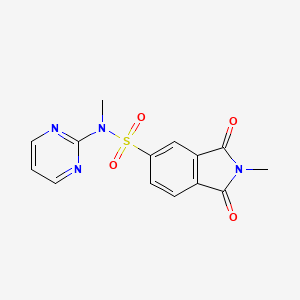
(6-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone is a complex organic compound that features a benzoxazepine ring fused with a fluoro substituent and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone typically involves multi-step organic reactions. One common route starts with the preparation of the benzoxazepine core, which can be synthesized through a cyclization reaction involving an ortho-fluorophenol and an appropriate amine under acidic conditions. The oxazole ring is then introduced via a condensation reaction with a suitable precursor, such as a nitrile or an ester, in the presence of a base.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves the use of high-pressure reactors and continuous flow systems to ensure consistent reaction conditions. Catalysts and solvents are carefully selected to maximize efficiency and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to achieve the desired compound purity.
Análisis De Reacciones Químicas
Types of Reactions
(6-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, using agents such as lithium aluminum hydride or sodium borohydride, can convert ketone groups to alcohols.
Substitution: Halogenation or nitration reactions can introduce new substituents onto the aromatic rings, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (6-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on its potential as an anti-inflammatory, antiviral, or anticancer agent. Studies are conducted to understand its efficacy and safety in preclinical models.
Industry
Industrially, the compound is used in the development of specialty chemicals and materials. Its unique properties can be leveraged to create products with specific desired characteristics.
Mecanismo De Acción
The mechanism of action of (6-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The fluoro substituent enhances its binding affinity, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- (6-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone
- (6-bromo-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone
Uniqueness
Compared to its analogs, (6-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone exhibits unique properties due to the presence of the fluoro group. This substituent can significantly alter the compound’s electronic properties, enhancing its reactivity and binding affinity in biological systems.
Propiedades
IUPAC Name |
(6-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3/c1-9-7-13(20-16-9)14(18)17-5-6-19-12-4-2-3-11(15)10(12)8-17/h2-4,7H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEJYPDTCQOGBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N2CCOC3=C(C2)C(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2-Tert-butyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-(3-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B6626592.png)
![Ethyl 4-amino-2-[(2-tert-butyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine-5-carboxylate](/img/structure/B6626593.png)
![Methyl 4-bromo-2-[(2-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B6626597.png)
![(3aS,6aS)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-N-pyridin-2-yl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxamide](/img/structure/B6626604.png)



![Ethyl 4-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate](/img/structure/B6626636.png)
![5-(furan-2-yl)-4-methyl-N-[3-(2-methylpropanoylamino)propyl]-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B6626642.png)


![3-(2-methoxyethyl)-N-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-4-oxoimidazolidine-1-carboxamide](/img/structure/B6626666.png)
![2-(5-chlorothiophen-2-yl)-N-[4-(2-oxopyridin-1-yl)butyl]acetamide](/img/structure/B6626669.png)

